MAGE-1 (62-70) originates from the MAGE-A1 gene, which is located on chromosome X. The MAGE family is classified as tumor-associated antigens and is primarily recognized in malignant cells. These antigens are particularly significant in the context of melanoma and other cancers, as they can stimulate cytotoxic T lymphocytes, leading to targeted destruction of tumor cells. MAGE-A1 is one of several MAGE genes that have been identified, with varying expression profiles across different types of tumors .
The synthesis of MAGE-1 (62-70) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The following steps outline the general process:
This method enables high purity and yield of peptides like MAGE-1 (62-70), which are crucial for subsequent immunological studies .
MAGE-1 (62-70) can participate in several chemical reactions relevant to its function:
These reactions are essential for initiating an immune response against tumor cells expressing MAGE antigens .
The mechanism by which MAGE-1 (62-70) exerts its effects involves several steps:
Studies have shown that T-cells specific for MAGE-1 (62-70) can effectively kill tumor cells expressing this antigen, supporting its potential use in cancer immunotherapy .
MAGE-1 (62-70) possesses distinct physical and chemical properties:
These properties are important for its handling in laboratory settings and its application in therapeutic contexts .
MAGE-1 (62-70) has several applications in scientific research and clinical settings:
MAGE-A proteins belong to the larger type I MAGE family (60+ genes clustered on chromosome Xq28), distinguished from ubiquitously expressed type II MAGE proteins by their strict germline-restricted expression in normal tissues [8] [9]. Epigenetic reprogramming in cancers—particularly promoter demethylation—triggers aberrant MAGE-A re-expression:
Table 1: MAGE-A Expression Frequencies in Human Cancers
Tumor Type | MAGE-A1+ (%) | MAGE-A3+ (%) | MAGE-A4+ (%) | Highest Expressed Subtype |
---|---|---|---|---|
Synovial Sarcoma | 38 | 52 | 70 | MAGE-A4 |
Melanoma | 20 | 35 | 16 | MAGE-A3 |
NSCLC | 18 | 25 | 14 | MAGE-A3 |
Triple-Negative Breast Cancer | 40 | 45 | 30 | MAGE-A3 |
Esophageal Carcinoma | 32 | 41 | 21 | MAGE-A3 |
Data compiled from [6] [7] [8]
The nonapeptide MAGE-1 (62-70) exemplifies an ideal tumor-specific antigen due to its:
Table 2: MAGE-1 (62-70) Immune Characteristics
Property | Detail | Functional Implication |
---|---|---|
Parent Protein | MAGE-A1 (317 amino acids) | Intracellular localization limits antibody access |
Peptide Sequence | Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr (62-70) | Anchor residues at P2 (Ala), P9 (Tyr) for HLA-A*01 |
HLA Restriction | HLA-A*01:01 | ~15% Caucasian prevalence, lower in Asians |
TCR Avidity | KD = 1–10 μM | Low affinity enables immune escape |
Natural T-cell Frequency | <0.001% peripheral CD8+ T cells | Requires ex vivo expansion for therapy |
The trajectory of MAGE research reflects paradigm shifts in cancer immunotherapy:
Table 3: Evolution of Clinical Approaches Targeting MAGE Epitopes
Era | Therapeutic Approach | Key Clinical Trial | Outcome | Lessons Learned |
---|---|---|---|---|
1995–2005 | Peptide vaccines (MAGE-1/3) | Van Der Bruggen et al. (1995) | 2/8 melanoma PRs | Limited T-cell persistence |
2005–2015 | Protein vaccines + adjuvants | MAGRIT (NSCLC, n=2,312) | No DFS benefit (HR=1.02) | CD4+ response ≠ efficacy |
2015–2020 | DC vaccines (MAGE mRNA-electroporated) | NCT01686334 (melanoma) | 3/15 SD, no CR/PR | Improved DC maturation critical |
2020–Present | TCR-engineered T cells | SPEARHEAD-1 (MAGE-A4, synovial sarcoma) | 39% ORR, mDOR=28.1 weeks | CD8α co-receptor enhances CD4+ function |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: